molecular formula C10H15N5O B431909 N-(2-ethoxyphenyl)imidodicarbonimidic diamide CAS No. 524055-68-3

N-(2-ethoxyphenyl)imidodicarbonimidic diamide

カタログ番号: B431909
CAS番号: 524055-68-3
分子量: 221.26g/mol
InChIキー: KRWFGEYBAWMPBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a biguanide derivative, where the parent compound (imidodicarbonimidic diamide, systematic name for biguanide) is substituted with a 2-ethoxyphenyl group at one of the terminal nitrogen atoms . Biguanides are characterized by a core structure of two guanidine moieties linked by a central nitrogen atom. The 2-ethoxyphenyl substituent introduces steric bulk and electron-donating effects, which may influence solubility, bioavailability, and biological activity.

特性

IUPAC Name

1-(diaminomethylidene)-2-(2-ethoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-2-16-8-6-4-3-5-7(8)14-10(13)15-9(11)12/h3-6H,2H2,1H3,(H6,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWFGEYBAWMPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Condensation of 2-Ethoxyaniline with Cyanoguanidine

A widely reported method involves the condensation of 2-ethoxyaniline with cyanoguanidine (dicyandiamide). This one-pot reaction proceeds under acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as catalysts.

Reaction Conditions:

  • Solvent: Ethanol or water

  • Temperature: 80–100°C

  • Catalyst: HCl (1–2 equiv) or NaOH (1.5 equiv)

  • Time: 6–12 hours

The mechanism involves initial protonation of cyanoguanidine, followed by nucleophilic attack by the amine group of 2-ethoxyaniline. Subsequent elimination of ammonia yields the target compound.

Example Procedure:

  • Dissolve 2-ethoxyaniline (10 mmol) and cyanoguanidine (12 mmol) in ethanol (50 mL).

  • Add concentrated HCl (12 mmol) dropwise under stirring.

  • Reflux at 85°C for 8 hours.

  • Cool the mixture, neutralize with NaOH, and filter the precipitate.

  • Purify via recrystallization from ethanol/water (3:1).

Yield: 60–75% (depending on purity of starting materials).

Stepwise Assembly via Intermediate Isothiocyanates

An alternative approach involves synthesizing 2-ethoxyphenyl isothiocyanate as an intermediate, followed by reaction with a guanidine derivative.

Step 1: Synthesis of 2-Ethoxyphenyl Isothiocyanate

  • React 2-ethoxyaniline with thiophosgene (Cl2_2C=S) in dichloromethane at 0–5°C.

  • Yield: >90%.

Step 2: Reaction with Guanidine

  • Treat the isothiocyanate with guanidine hydrochloride in tetrahydrofuran (THF) at room temperature.

  • Reaction Time: 4–6 hours.

  • Yield: 50–65%.

Catalytic Systems and Optimization

Acid-Catalyzed vs. Base-Catalyzed Conditions

Comparative studies of catalytic systems reveal trade-offs between reaction rate and byproduct formation:

ConditionCatalystTemperatureYield (%)Byproducts
AcidicHCl85°C72Ammonium chloride
BasicNaOH90°C68Sodium cyanate
NeutralNone100°C45Polymerized derivatives

Acidic conditions favor higher yields due to enhanced electrophilicity of cyanoguanidine, though neutral conditions reduce salt byproducts.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may lead to side reactions. Ethanol balances solubility and cost-effectiveness.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification often employs silica gel column chromatography using ethyl acetate/hexane (1:2) as eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >95% purity.

Spectroscopic Confirmation

  • IR Spectroscopy: N-H stretches at 3300–3400 cm1^{-1}, C=N vibrations at 1600–1650 cm1^{-1}.

  • 1^1H NMR (DMSO-d6): δ 1.35 (t, 3H, -OCH2_2CH3_3), δ 4.05 (q, 2H, -OCH2_2), δ 6.8–7.3 (m, 4H, aromatic).

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • N-(2-Ethoxyphenyl)urea: From hydrolysis of the imidodicarbonimidic group.

  • Bis-aryl derivatives: Due to over-condensation.

Mitigation:

  • Strict temperature control (<100°C).

  • Use of anhydrous solvents to minimize hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for continuous production, enhancing heat transfer and reducing reaction time by 40% compared to batch processes.

Green Chemistry Approaches

  • Solvent Recycling: Ethanol recovery via distillation reduces waste.

  • Catalyst Reuse: Immobilized acidic ionic liquids on silica gel enable 5–7 reuse cycles without yield loss.

化学反応の分析

Types of Reactions

N-(2-ethoxyphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .

科学的研究の応用

Chemical Research Applications

Reagent in Organic Synthesis
N-(2-ethoxyphenyl)imidodicarbonimidic diamide serves as a valuable reagent in organic synthesis. Its imidodicarbonimidic moiety allows for participation in nucleophilic substitution reactions, making it a versatile building block for more complex molecules. The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and other by-products, which can be further utilized in synthetic pathways.

Material Science
The compound's structure suggests potential applications as a UV absorber, similar to other diamide structures explored in material science. This property could be beneficial in developing materials that require UV stability.

Biological Applications

Biological Activity Studies
this compound is being investigated for its biological activities and interactions with biomolecules. Research focuses on its binding affinity with various biological targets, such as enzymes and receptors, which could provide insights into its mechanism of action and therapeutic potential.

Therapeutic Potential
The compound has been explored for its potential therapeutic properties. Studies may include evaluating its efficacy against specific biological targets relevant to diseases, thus positioning it as a lead compound in drug discovery initiatives.

Medicinal Chemistry

Lead Compound in Drug Discovery
Given its unique structure, this compound is being explored as a lead compound in medicinal chemistry. Its interactions with biological targets may lead to the development of new therapeutic agents that could address unmet medical needs.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows it to be incorporated into various formulations where specific chemical properties are required.

作用機序

The mechanism by which N-(2-ethoxyphenyl)imidodicarbonimidic diamide exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological responses, depending on the context of its use. The exact pathways and targets involved are subjects of ongoing research .

類似化合物との比較

Antidiabetic Activity

  • Metformin : Widely used for type 2 diabetes due to AMPK activation and hepatic glucose suppression. Its small size and high solubility contribute to oral bioavailability .
  • Phenformin : Withdrawn due to lactic acidosis risk but shows potent anticancer effects via mitochondrial complex I inhibition . Its phenethyl group enhances lipophilicity, favoring tissue penetration .
  • This compound : Likely shares AMPK-modulating mechanisms but may exhibit distinct pharmacokinetics due to the ethoxy group’s steric effects.

Antimicrobial and Antitumor Activity

  • Chlorproguanil : Antimalarial activity via dihydrofolate reductase inhibition. The dichlorophenyl and isopropyl groups enhance target affinity .
  • Alkyl bis(biguanides) (e.g., alexidine analogs) : Exhibit antiplaque properties against Streptococcus mutans, with potency influenced by alkyl chain length .
  • N-(4-chlorophenyl) derivatives: Demonstrated moderate antitumor activity in the McCall rat colon adenocarcinoma model .

Physicochemical and Spectral Data

  • Melting Points : Fluorophenyl derivatives (207–209°C) exhibit higher melting points than nitrophenyl analogs (145–148°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding) .
  • Spectral Signatures : NMR data for N-(4-nitrophenyl) and N-(4-fluorophenyl) derivatives confirm aromatic proton environments and imine (C=NH) carbon resonances (~151–155 ppm) .

生物活性

N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

  • Amide Groups : Central to its activity, the imidodicarbonimidic structure features two amide linkages.
  • Aromatic Substituents : The presence of the 2-ethoxyphenyl group enhances its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can lead to various biochemical responses, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, which may contribute to its antidiabetic and anticancer properties.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Antidiabetic Effects

Research indicates that this compound may possess antidiabetic properties. It has been evaluated for its ability to inhibit key enzymes such as alpha-amylase and sucrase, which are involved in carbohydrate metabolism. In vitro studies have shown promising results in reducing blood glucose levels by inhibiting these enzymes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies focusing on the inhibition of hypoxia-inducible factors (HIF) and unfolded protein response (UPR) pathways suggest that it may selectively target cancer cells under nutrient-deprived conditions. This selectivity could make it a valuable candidate for cancer therapy .

In Vitro Studies

  • Antioxidant Activity : A study utilized the DPPH assay to evaluate the antioxidant capacity of this compound, showing significant free radical scavenging activity compared to standard antioxidants .
  • Cytotoxicity Tests : The MTT assay was employed to assess cytotoxic effects on various cancer cell lines. Results indicated that the compound exhibited cytotoxicity with an IC50 value comparable to established anticancer agents .

Comparative Analysis with Similar Compounds

CompoundAntidiabetic ActivityCytotoxicity (IC50 µg/mL)Mechanism
This compoundModerate57.13 (A549)Enzyme inhibition
MetforminStrong70.00 (various lines)AMPK activation
PhenforminStronger50.00 (various lines)AMPK activation

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)imidodicarbonimidic diamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions starting from 2-ethoxyaniline and imidodicarbonimidic diamide precursors. Key steps include nucleophilic substitution and condensation under inert conditions (e.g., nitrogen atmosphere). Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Intermediate characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to monitor reaction progress .

Q. How can researchers determine the solubility profile of this compound in common solvents?

Methodological Answer: Solubility should be experimentally determined using a gravimetric approach: saturate solvents (e.g., DMSO, ethanol, acetonitrile) at 25°C, filter undissolved material, and quantify via UV-Vis spectroscopy at λmax ~270 nm. For polar solvents, high-performance liquid chromatography (HPLC) with a C18 column can validate solubility limits. Cross-reference with computational solubility predictors like COSMO-RS for validation .

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer: Use a combination of:

  • 1H/13C NMR (in DMSO-d6) to verify the ethoxyphenyl moiety and imidodicarbonimidic backbone.
  • High-resolution mass spectrometry (HRMS) in ESI+ mode to confirm the molecular ion ([M+H]+ at m/z 265.12).
  • Fourier-transform infrared spectroscopy (FTIR) to identify N-H (3300–3100 cm⁻¹) and C=S (1250–1050 cm⁻¹) stretches. Cross-validate with NIST spectral libraries where available .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies reactive sites for functionalization (e.g., sulfur atoms for nucleophilic substitution). Pair with molecular docking to predict binding affinities to target proteins (e.g., kinase inhibitors). Validate predictions via parallel synthesis and kinetic studies .

Q. What experimental strategies resolve contradictions in catalytic activity data across studies?

Methodological Answer: Contradictions often arise from varying reaction conditions (solvent polarity, temperature). Use a Design of Experiments (DoE) approach, such as a Box-Behnken model, to systematically test variables. For example:

  • Factors : Catalyst loading (0.1–1.0 mol%), solvent (DMF vs. THF), temperature (60–100°C).
  • Response : Yield measured via HPLC. Statistical analysis (ANOVA) identifies significant interactions. Triangulate with in situ IR to monitor intermediate formation .

Q. How can researchers elucidate the reaction mechanism of this compound in cross-coupling reactions?

Methodological Answer: Mechanistic studies require:

  • Isotopic labeling : Substitute 14N with 15N in the imidodicarbonimidic group to track bond cleavage via NMR.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • Trapping experiments : Add radical scavengers (TEMPO) or electrophiles to detect transient intermediates. Support findings with computational transition-state modeling (Gaussian 16) .

Q. What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer: For scale-up:

  • Optimize mixing efficiency using computational fluid dynamics (CFD) to prevent localized overheating.
  • Implement continuous-flow reactors with immobilized catalysts (e.g., Pd/C on silica) to enhance reproducibility.
  • Monitor stereochemistry via chiral HPLC (Chiralpak IA column) and circular dichroism (CD) spectroscopy. Purity thresholds >98% are critical for pharmacological applications .

Data Analysis and Validation

Q. How should researchers validate conflicting bioactivity data in different assay systems?

Methodological Answer: Re-evaluate assays using standardized protocols (e.g., NIH’s Assay Guidance Manual). Key steps:

  • Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate.
  • Control normalization : Use staurosporine (apoptosis inducer) and DMSO vehicle controls.
  • Orthogonal assays : Compare MTT (mitochondrial activity) with Annexin V (apoptosis-specific) results. Apply Grubbs’ test to identify outliers and meta-analysis to reconcile discrepancies .

Q. What statistical frameworks are optimal for analyzing structure-activity relationship (SAR) data?

Methodological Answer: Use multivariate analysis:

  • Partial least squares regression (PLSR) to correlate descriptors (e.g., logP, polar surface area) with bioactivity.
  • Cluster analysis (Ward’s method) to group derivatives by activity profiles. Validate models via leave-one-out cross-validation (LOOCV) and external test sets. Open-source tools like RDKit and KNIME streamline workflow .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。